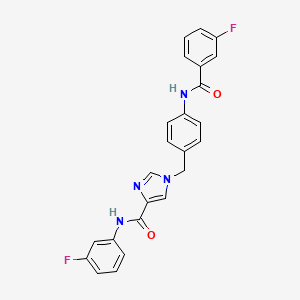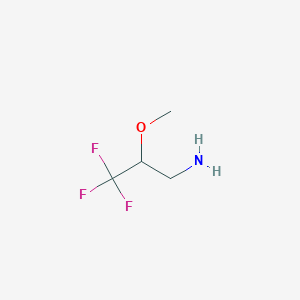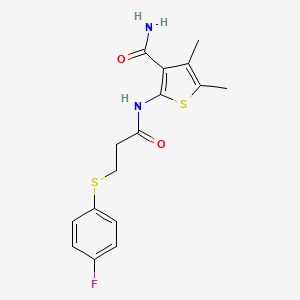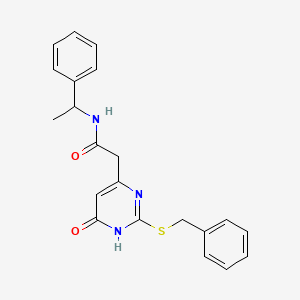
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes fluorinated aromatic rings and an imidazole core. The presence of fluorine atoms in the molecule often imparts unique chemical and biological properties, making it a valuable subject for study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-fluorobenzamide and 3-fluorophenylamine. These intermediates are then subjected to a series of reactions, including amide bond formation, benzylation, and imidazole ring construction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different biological activities.
Substitution: The fluorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with distinct properties.
Applications De Recherche Scientifique
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used to investigate the effects of fluorinated aromatic rings on biological activity. It can serve as a model compound for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers may explore its activity against various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, that benefit from its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s fluorinated aromatic rings and imidazole core allow it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{2-[(4-ethylpiperazin-1-yl)sulfonyl]-4-(3-fluorobenzamido)phenoxy}-1-(3-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
- Other fluorinated benzamides and imidazole derivatives
Uniqueness
1-(4-(3-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of fluorinated aromatic rings and an imidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its uniqueness lies in its ability to undergo a variety of chemical reactions and its potential for diverse scientific applications.
Propriétés
IUPAC Name |
1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]-N-(3-fluorophenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O2/c25-18-4-1-3-17(11-18)23(31)28-20-9-7-16(8-10-20)13-30-14-22(27-15-30)24(32)29-21-6-2-5-19(26)12-21/h1-12,14-15H,13H2,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLXISBILDQKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2912985.png)

![[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2912987.png)
![N-[(2-fluorophenyl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2912988.png)
![(2Z)-3-(3-methoxyphenyl)-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2912990.png)



![2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzamide](/img/structure/B2912995.png)


![N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913000.png)
